Tracizoline LSL 61122 chemical structure and properties
Tracizoline LSL 61122 chemical structure and properties
Structure, Pharmacology, and Therapeutic Potential of a Selective Imidazoline I₂ Receptor Ligand
Executive Summary
Tracizoline (Code: LSL 61122 ; Synonym: Valldemossine ) is a synthetic small molecule characterized by high affinity and selectivity for the Imidazoline I₂ receptor (I₂-IR) . Unlike first-generation imidazoline ligands (e.g., Idazoxan, Clonidine) which display promiscuous binding to
This monograph details the physicochemical properties, synthesis, and pharmacological profile of Tracizoline. It highlights its emerging role in opioid-sparing analgesia , neuroprotection , and the modulation of NMDA receptor activity, positioning it as a critical tool for dissecting the enigmatic signaling of the I₂ receptor system.
Chemical Identity & Physicochemical Profile[1][2]
Tracizoline is chemically defined as 2-styryl-2-imidazoline (or 2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole). Its structure features a bioversatile imidazoline ring linked to an aromatic phenyl group via a rigid vinyl (styryl) bridge. This conjugated system is essential for its specific steric fit within the I₂ receptor pocket, distinguishing it from I₁-selective ligands which often possess flexible methylene bridges.
Structural Visualization
The following diagram illustrates the pharmacophore breakdown of Tracizoline and its structural relationship to receptor selectivity.
Figure 1: Pharmacophore decomposition of Tracizoline showing the structural elements governing its high I₂ receptor selectivity.
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | 2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole | |
| CAS Number | 143547-06-6 | |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | Small molecule, CNS penetrant |
| pKi (I₂ Receptor) | ~8.74 | High Affinity (Rabbit kidney/Rat brain) [1] |
| Selectivity Ratio | I₂/ | Highly Selective [1] |
| LogP (Predicted) | ~1.8 - 2.2 | Lipophilic, crosses Blood-Brain Barrier |
| Solubility | Soluble in DMSO, Ethanol | Limited aqueous solubility (free base) |
Pharmacology: Mechanism of Action[7]
The precise molecular identity of the I₂ receptor remains a subject of intense research, often associated with allosteric sites on Monoamine Oxidase B (MAO-B) or Creatine Kinase . However, Tracizoline's effects extend beyond simple enzyme inhibition.
Receptor Binding Profile
-
Primary Target: I₂-Imidazoline Receptors (located on mitochondrial outer membranes in astrocytes and neurons).
-
Secondary Effects: Allosteric modulation of NMDA receptors.
-
Negative Targets: Tracizoline lacks significant affinity for
-adrenergic, I₁, or opioid receptors, ensuring that its analgesic effects are not reversed by standard antagonists like yohimbine.
Signaling Pathways
Tracizoline exerts neuroprotective and analgesic effects through a non-opioid, non-adrenergic mechanism. It is hypothesized to inhibit the glutamatergic excitotoxicity cascade.
Figure 2: Proposed signaling cascade for Tracizoline, highlighting its dual role in neuroprotection and analgesia modulation.
Therapeutic Frontiers
Opioid Sparing and Tolerance
Tracizoline addresses a critical gap in pain management: Opioid Tolerance .
-
Synergy: Co-administration of Tracizoline with morphine significantly potentiates antinociception in murine models [2].
-
Tolerance: Chronic treatment with Tracizoline attenuates the development of morphine tolerance, likely by regulating the neuroplastic changes associated with chronic opioid receptor stimulation [3].
Neuroprotection
In models of glutamate-induced excitotoxicity (cerebellar granule cells), Tracizoline demonstrates robust neuroprotection (EC₅₀ ~ 54 µM). This effect correlates with its ability to inhibit [³H]-MK-801 binding, suggesting it may act as an open-channel blocker or allosteric modulator of the NMDA receptor [4].
Experimental Protocols
Synthesis of Tracizoline (General Procedure)
Note: This protocol is based on standard methodologies for 2-styryl-imidazolines derived from Pigini et al. [1].
Reagents: Cinnamonitrile, Ethylenediamine p-toluenesulfonate (monotosylate). Equipment: Reflux condenser, inert gas (N₂) manifold, rotary evaporator.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, combine Cinnamonitrile (10 mmol) and Ethylenediamine p-toluenesulfonate (10 mmol).
-
Fusion: Heat the mixture to melt (approx. 150–200°C) or reflux in a high-boiling solvent (e.g., ethylene glycol) under nitrogen atmosphere for 4–6 hours. Causality: High temperature is required to drive the condensation and cyclization of the nitrile with the diamine to form the imidazoline ring.
-
Quenching: Cool the reaction mixture to room temperature. Alkalinize with 10% NaOH solution to liberate the free base.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude residue from cyclohexane/toluene to yield Tracizoline as a crystalline solid.
-
Validation: Confirm structure via ¹H-NMR (Vinyl protons at
6.5–7.5 ppm, Imidazoline CH₂ at 3.5–4.0 ppm).
Receptor Binding Assay (Validation of Selectivity)
Objective: Determine affinity (Ki) for I₂ receptors vs.
-
Tissue Prep: Prepare membranes from rabbit kidney (rich in I₂) and rat cerebral cortex (rich in
). -
Radioligand: Use [³H]-Idazoxan (non-selective) in the presence of blockers.
-
For I₂ Assay: Incubate [³H]-Idazoxan + 10⁻⁶ M Epinephrine (blocks
sites). -
For
Assay: Incubate [³H]-Rauwolscine (selective antagonist).
-
-
Incubation: Add increasing concentrations of Tracizoline (10⁻¹⁰ to 10⁻⁵ M). Incubate at 25°C for 45 mins.
-
Termination: Rapid filtration through GF/B glass fiber filters. Count radioactivity.
-
Analysis: Plot displacement curves. Tracizoline should displace [³H]-Idazoxan in kidney membranes at nanomolar concentrations (Ki < 10 nM) but fail to displace [³H]-Rauwolscine in cortex even at micromolar levels.
References
-
Pigini, M., et al. (1997).[1] Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline.[1] Two ligands with high affinity and unprecedented selectivity.[1][2] Bioorganic & Medicinal Chemistry, 5(5), 833–841. Link
-
Sánchez-Blázquez, P., et al. (2000). Activation of I(2)-imidazoline receptors enhances supraspinal morphine analgesia in mice: a model to detect agonist and antagonist activities at these receptors. British Journal of Pharmacology, 130(1), 146–152. Link
-
Boronat, M. A., et al. (1998). Attenuation of tolerance to opioid-induced antinociception and protection against morphine-induced decrease of neurofilament proteins by idazoxan and other I2-imidazoline ligands. British Journal of Pharmacology, 125(1), 175–185. Link
-
Olmos, G., et al. (1999). Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor.[3] British Journal of Pharmacology, 127(6), 1317–1326. Link
-
TargetMol. (n.d.). Tracizoline Product Data Sheet. TargetMol Chemicals. Link
Sources
- 1. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
